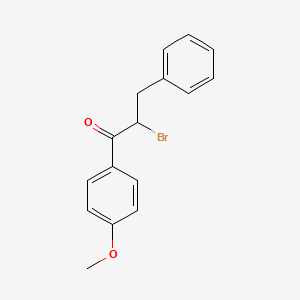
2-Bromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one
Cat. No. B8648033
M. Wt: 319.19 g/mol
InChI Key: ZJLDBJCNGSWVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08053581B2
Procedure details


To a 500 ml three-necked flask equipped with a thermometer were added 23.0 g (95.7 mmol) 1-(4-methoxy-phenyl)-3-phenyl-propan-1-one prepared in the step 2, 0.30 g (2.25 mmol) anhydrous AlCl3 and 150 ml chloroform, the resulting mixture was agitated, upon the completion of the dissolution, to the mixture was added dropwise a bromide dissolved in 30 ml chloroform maintaining at 5-10° C. in an ice-bath, the dripping was controlled to make the color of bromide disappear quickly. Upon the completion of addition, the mixture was agitated at room temperature for 30 minutes, and then placed into a separating funnel, washed with water, then with saturated aqueous sodium bicarbonate solution, and then with water, dried over anhydrous sodium sulfate, filtrated and concentrated under a reduced pressure to a obtain a crude product, which was subjected to a silica gel column chromatography eluted with petroleum ether/ethyl acetate (13:1) to obtain a 28.7 g colorless liquid product, which was recrystallized with anhydrous ethanol to obtain a white solid in a yield of 93.9%, mp: 57-58□. 1H-NMR (CDCl3, 400 MHz) δ: 3.34 (1H, dd, J=14.28, 7.00 Hz), 3.66 (1H, dd, J=14.28, 7.00 Hz), 3.13 (3H, s, OCH3), 5.29 (1H, t, J=7.32 Hz, CHBr), 6.91 (2H, d, J=9.00 Hz, ArH), 7.18˜7.32 (5H, m, ArH), 7.94 (2H, d, J=9.00 Hz, ArH); ESI-MS m/e (%): 320.8 (M+1, 100), 239.2 (M-Br, 18).






Name
Yield
93.9%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:18])[CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[Al+3].[Cl-].[Cl-].[Cl-].[Br-:23]>C(Cl)(Cl)Cl>[Br:23][CH:10]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)=[O:18] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(CCC1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was agitated, upon the completion of the dissolution, to the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 500 ml three-necked flask equipped with a thermometer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon the completion of addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was agitated at room temperature for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed into a separating funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with saturated aqueous sodium bicarbonate solution, and then with water, dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure to
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a obtain a crude product, which
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with petroleum ether/ethyl acetate (13:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)OC)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28.7 g | |
| YIELD: PERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
